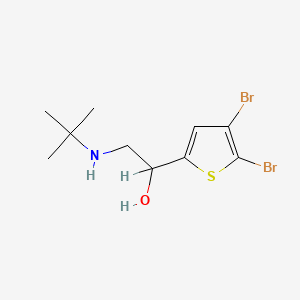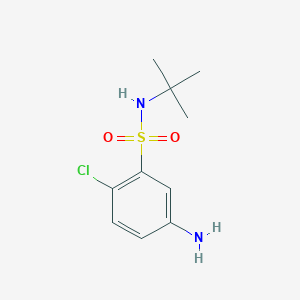![molecular formula C29H31N5O2 B13939515 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide is a compound belonging to the quinazoline family, which is known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, due to their ability to inhibit specific enzymes and receptors involved in disease progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the quinazoline core: This is achieved by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazoline ring.
Introduction of the ethyl group: The ethyl group is introduced at the 4-position of the quinazoline ring through alkylation reactions using ethyl halides in the presence of a base.
Coupling with the aniline derivative: The quinazoline derivative is then coupled with the aniline derivative (2-methyl-5-(morpholin-4-ylmethyl)aniline) using coupling reagents such as EDCI or DCC in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of specific enzymes and receptors. The compound binds to the active site of these enzymes or receptors, blocking their activity and thereby inhibiting the progression of diseases such as cancer . The molecular targets and pathways involved include tyrosine kinases and other signaling pathways critical for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain enzymes and receptors compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C29H31N5O2 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H31N5O2/c1-3-25-24-6-4-5-7-26(24)33-29(32-25)30-23-12-10-22(11-13-23)28(35)31-27-18-21(9-8-20(27)2)19-34-14-16-36-17-15-34/h4-13,18H,3,14-17,19H2,1-2H3,(H,31,35)(H,30,32,33) |
Clave InChI |
YWBGQMKNURJGNY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)CN5CCOCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)




![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)

![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)


